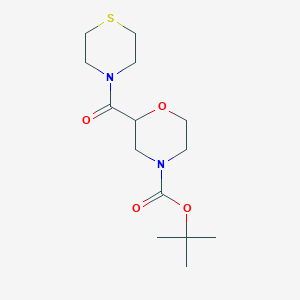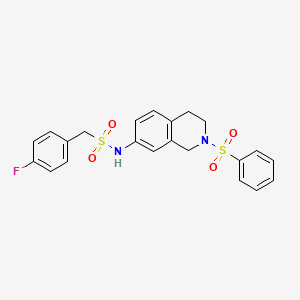
1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” is a complex organic molecule. It contains a fluorophenyl group, a phenylsulfonyl group, and a tetrahydroisoquinoline group, all attached to a methanesulfonamide core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the tetrahydroisoquinoline group might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Molecular Interactions and Enzyme Inhibition
This compound and its analogs have been extensively explored for their potential as inhibitors of enzymes such as phenylethanolamine N-methyltransferase (PNMT), highlighting their significance in understanding enzyme interactions and potential therapeutic applications. For instance, studies have demonstrated that certain sulfonamide and sulfone derivatives show high potency and selectivity towards PNMT, suggesting that modifications in the molecular structure can significantly impact their inhibitory activity and lipophilicity, which in turn affects their ability to cross the blood-brain barrier (Grunewald et al., 2006)[https://consensus.app/papers/comparison-binding-grunewald/c75db408cee95be0885ff8ec2d3ba35a/?utm_source=chatgpt]. Further research on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has provided insights into how these compounds interact with the PNMT enzyme, leading to the development of more potent and selective inhibitors (Romero et al., 2004)[https://consensus.app/papers/inhibitors-phenylethanolamine-nmethyltransferase-romero/20e483cb8ba55190aefbe3a978e7c6cf/?utm_source=chatgpt].
Synthetic Methodologies and Chemical Analysis
Advancements in synthetic methodologies for constructing tetrahydroisoquinoline derivatives have been reported, showcasing the versatility and potential of these compounds in various chemical synthesis contexts. For example, catalytic asymmetric addition techniques have been developed to introduce sulfone-bearing quaternary stereocenters into isoindolinones, illustrating the compound's role in facilitating complex stereoselective syntheses (Bhosale et al., 2022)[https://consensus.app/papers/addition-nacyliminium-access-sulfonebearing-bhosale/290909104a9553ed96d343be2677768f/?utm_source=chatgpt]. Additionally, high-performance liquid chromatography methods have been optimized for the simultaneous analysis of tetrahydroisoquinolines, further underscoring their importance in biomedical research and pharmacological studies (Inoue et al., 2008)[https://consensus.app/papers/analysis-1234tetrahydroisoquinolines-highperformance-inoue/1723084d33eb59baae8cc7e0d7fe89df/?utm_source=chatgpt].
Structural Studies and Supramolecular Chemistry
Structural studies of tetrahydroisoquinoline derivatives have provided valuable insights into weak interactions such as C-H...F and C-H...O, which are crucial for understanding the molecular conformation and packing in crystals. These studies highlight the influence of organic fluorine in crystal packing and the role of these compounds in elucidating fundamental aspects of supramolecular chemistry (Choudhury et al., 2003)[https://consensus.app/papers/study-interactions-choudhury/aa63712dc190576389ee253f2262ff95/?utm_source=chatgpt].
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c23-20-9-6-17(7-10-20)16-30(26,27)24-21-11-8-18-12-13-25(15-19(18)14-21)31(28,29)22-4-2-1-3-5-22/h1-11,14,24H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWLXUFPVWIRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-Cyano-4,4-dimethyl-3-oxohex-1-enyl]benzenesulfonyl fluoride](/img/structure/B2637222.png)
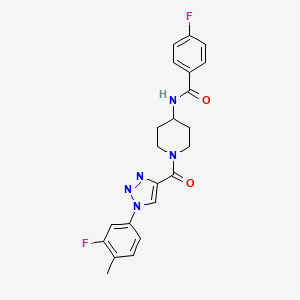

![1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2637226.png)
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid](/img/structure/B2637228.png)

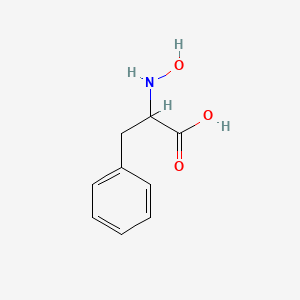

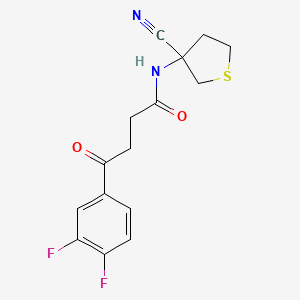
![8-amino-N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2637236.png)
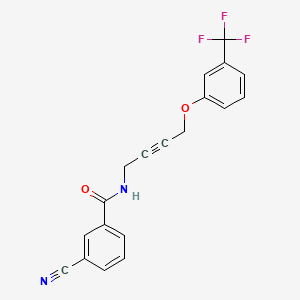
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide](/img/structure/B2637241.png)
